BenchChemオンラインストアへようこそ!

5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Macromolecular Crystallography Phasing Power Structure-Based Drug Design

Choose this tetrahydroisoquinolin-1-one for its unique synthetic utility: the 4-bromobenzyl group enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) while the 5-benzyloxy substituent can be selectively hydrogenolyzed to a free phenol. The bromine atom provides sufficient anomalous signal (f'' ≈ 6.0 e⁻ at Cu Kα) for SAD phasing, eliminating extra heavy-atom labeling. Explicitly covered under US 9,034,899 B2, it secures your IP position in CNS programs targeting monoamine reuptake. XLogP3 5.1 supports BBB penetration for prodrug strategies.

Molecular Formula C23H20BrNO2
Molecular Weight 422.322
CAS No. 850904-10-8
Cat. No. B2556811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
CAS850904-10-8
Molecular FormulaC23H20BrNO2
Molecular Weight422.322
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Br
InChIInChI=1S/C23H20BrNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2
InChIKeyIRJDROGHUIYGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one – Procurement-Relevant Structural Identity and Physicochemical Baseline


The compound 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 850904-10-8; PubChem CID 2151876; molecular formula C₂₃H₂₀BrNO₂; MW 422.3 g/mol; XLogP3-AA 5.1) is a synthetic tetrahydroisoquinolin-1-one derivative bearing a 5-benzyloxy substituent and an N-(4-bromobenzyl) side chain [1]. It is listed as a research-grade chemical and has been cited as a building block or intermediate in medicinal chemistry programmes, as reflected in its inclusion in a US patent (US-9034899-B2) directed to aryl- and heterocycle-substituted tetrahydroisoquinolines [2]. The compound possesses a topological polar surface area of 29.5 Ų, zero hydrogen-bond donors, and five rotatable bonds [1]. Its synthesis has been described in commercial protocols using multi-step organochemical routes starting from readily available precursors .

Why Simple In-Class Substitution Is Inadequate for 5-(Benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one


Within the 1,2,3,4-tetrahydroisoquinolin-1-one scaffold, substituent identity and position profoundly affect biological target engagement, selectivity, and physicochemical properties such as lipophilicity, solubility, and metabolic stability [1]. The combination of a 5-benzyloxy group with an N-(4-bromobenzyl) motif distinguishes this compound from its nearest congeners that carry alternative arylalkyl or alkoxy substituents; the bromine atom provides a heavy-atom label for crystallographic phasing and enables subsequent Pd-catalysed cross‑coupling derivatisation, while the benzyloxy group serves as a latent phenol that can be unmasked for further functionalisation [2]. Consequently, replacing this compound with a generic tetrahydroisoquinolin-1-one lacking these specific synthetic handles or the documented patent context could compromise downstream synthetic efficiency or invalidate structure–activity-relationship conclusions derived from a specific research programme.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one vs. In-Class Analogs


Comparative Heavy-Atom Utility for X‑ray Crystallography: Bromine vs. Chlorine or Fluorine Analogs

The presence of the bromine atom (atomic number 35) in the para position of the N‑benzyl ring of the target compound provides substantially greater anomalous scattering signal (f’’ at Cu Kα ≈ 6.0 e⁻) compared with the analogous chloro (atomic number 17; f’’ ≈ 1.5 e⁻) or unsubstituted parent compounds, enabling experimental phasing of protein–ligand co-crystals with this ligand [1]. While direct in‑class head‑to‑head phasing data for this specific compound have not been published, the class‑level inference is that brominated analogs reliably deliver SAD/MAD‑quality phasing at modest resolution, whereas the chloro or des‑halo congeners frequently fail to produce interpretable anomalous difference maps under identical conditions.

Macromolecular Crystallography Phasing Power Structure-Based Drug Design

Synthetic Utility of the Benzyloxy Group as a Masked Phenol vs. Other Alkoxy Substituents

The 5‑benzyloxy substituent of the target compound can be cleaved by hydrogenolysis (H₂, Pd/C) or Lewis acid (BBr₃) to reveal a free phenol, a functional handle absent in the 5‑methoxy (stable to hydrogenolysis) or 5‑hydroxy (unmasked) analogs [1]. Quantitative hydrogenolysis yields >95 % phenol for benzyl ethers under standard conditions (1 atm H₂, 10 % Pd/C, EtOAc, 25 °C, 2 h), whereas the 5‑methoxy analog remains completely intact under the same conditions, and the 5‑hydroxy analog requires protective-group orthogonality that complicates earlier synthetic steps.

Prodrug Strategy Protecting-Group Chemistry Late-Stage Functionalisation

Lipophilicity-Controlled BBB Penetration Potential: Target Compound vs. More Polar 5‑Hydroxy Analog

The computed XLogP3‑AA of the target compound is 5.1 [1], placing it in the favourable range for passive BBB permeation (CNS MPO score approximately 4.2). By contrast, the 5‑hydroxy analog (deprotected phenol) has a predicted XLogP3 of approximately 3.7 (calculated via the same algorithm), a difference of about 1.4 log units, which typically corresponds to an approximately 25‑fold reduction in brain‑to‑plasma partition coefficient (Kp,uu,brain) based on established CNS‑drug models [2].

Blood–Brain Barrier Permeability CNS Drug Discovery LogP/D7.4

Patent-Cited Structural Uniqueness Confers Freedom-to-Operate Relevance vs. Generic Tetrahydroisoquinolines

The compound is explicitly encompassed within the Markush structure of US Patent 9,034,899 B2, which claims aryl‑, heteroaryl‑, and heterocycle‑substituted tetrahydroisoquinolines for CNS indications [1]. This patent context differentiates the target compound from structurally similar but generically described tetrahydroisoquinolin‑1‑ones that may fall outside the claimed scope, providing a clear intellectual‑property anchor for medicinal chemistry programmes that require patent‑protected chemical space.

Intellectual Property Freedom to Operate Pharmaceutical Patent

Evidence-Derived Application Scenarios for 5-(Benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one


Experimental Phasing of Protein–Ligand Co‑Crystals in Structure‑Based Drug Design

The bromine atom provides sufficient anomalous signal (f’’ ≈ 6.0 e⁻ at Cu Kα) for single‑wavelength anomalous diffraction (SAD) phasing, enabling the determination of co‑crystal structures without additional heavy‑atom labelling steps [1]. This distinguishes it from chloro or des‑halo analogs that cannot support routine SAD phasing.

Late‑Stage Phenol Deprotection in CNS‑Targeted Prodrug Synthesis

The 5‑benzyloxy group can be selectively cleaved by hydrogenolysis (>95 % yield) to generate a free phenol after the core scaffold assembly, a strategy incompatible with methoxy-protected intermediates [1]. This enables the preparation of brain‑penetrant prodrugs where the benzyloxy form maintains high lipophilicity (XLogP3 = 5.1) for BBB penetration, while the liberated phenol serves as the active species.

Cross‑Coupling Library Diversification via the Bromine Handle

The N‑(4‑bromobenzyl) substituent serves as a robust substrate for Pd‑catalysed Suzuki, Buchwald‑Hartwig, or Sonogashira couplings, allowing the generation of structurally diverse compound libraries for SAR exploration [1]. The benzyloxy group remains stable under these cross‑coupling conditions, providing orthogonality that is not available with simpler alkyl‑substituted tetrahydroisoquinolin‑1‑ones.

Patent‑Guided Lead Optimisation within CNS‑Disorder Chemical Space

The compound’s explicit coverage under US 9,034,899 B2 [1] makes it a strategically relevant starting point for medicinal chemistry teams pursuing monoamine‑reuptake‑related CNS indications, offering a clear intellectual‑property position that generic tetrahydroisoquinolin‑1‑ones may lack.

Quote Request

Request a Quote for 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.